Superior LSD1 Selectivity of Eupalinilide B Over MAO-A and MAO-B
Eupalinilide B was assessed for selectivity between LSD1 and the related enzymes MAO-A and MAO-B. At a concentration of 1000 nM, eupalinilide B inhibited LSD1, MAO-A, and MAO-B activity with inhibitory rates of 78%, 15%, and 16.7%, respectively [1]. This demonstrates a clear preferential inhibition of LSD1 over the monoamine oxidases.
| Evidence Dimension | Selectivity for LSD1 inhibition |
|---|---|
| Target Compound Data | Eupalinilide B at 1000 nM: 78% inhibition of LSD1, 15% inhibition of MAO-A, 16.7% inhibition of MAO-B |
| Comparator Or Baseline | MAO-A and MAO-B as off-target enzymes |
| Quantified Difference | LSD1 inhibition is 5.2-fold higher than MAO-A and 4.7-fold higher than MAO-B |
| Conditions | In vitro enzymatic assays, 1000 nM compound concentration |
Why This Matters
This selectivity profile is critical for researchers investigating LSD1 as a therapeutic target, as it minimizes off-target effects on monoamine oxidases, which are common liabilities of other LSD1 inhibitors.
- [1] Jiang, L.; Zhang, L.; Zhang, X. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. J. Int. Med. Res. 2022, 50 (1), 03000605211067921. View Source
